molecular formula C11H10FNO5 B8302557 Ethyl 3-(4-nitrophenyl)-3-fluoropyruvate

Ethyl 3-(4-nitrophenyl)-3-fluoropyruvate

Cat. No. B8302557
M. Wt: 255.20 g/mol
InChI Key: ZYSLQTLDUPDWRF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04390702

Procedure details

In the same manner as described in Example 1, ethyl 3-(4-nitrophenyl)pyruvate (11.86 g) is dissolved in acetonitrile (500 ml) and reacted with fluorine at -10° C. After the same work-up as above described, the residue is rectified to give syrupy ethyl 3-(4-nitrophenyl)-3-fluoropyruvate (3.83 g).
Quantity
11.86 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][C:11](=[O:17])[C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:6][CH:5]=1)([O-:3])=[O:2].[F:18]F>C(#N)C>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]([CH:10]([F:18])[C:11](=[O:17])[C:12]([O:14][CH2:15][CH3:16])=[O:13])=[CH:8][CH:9]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
11.86 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CC(C(=O)OCC)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FF
Step Three
Name
Quantity
500 mL
Type
solvent
Smiles
C(C)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)C(C(C(=O)OCC)=O)F
Measurements
Type Value Analysis
AMOUNT: MASS 3.83 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.